1,2-Pentadiene, 1-bromo-4,4-dimethyl-
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Overview
Description
1,2-Pentadiene, 1-bromo-4,4-dimethyl- is an organic compound with the molecular formula C7H11Br. It is a derivative of pentadiene, where a bromine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Pentadiene, 1-bromo-4,4-dimethyl- can be synthesized through the bromination of 1,2-pentadiene. The reaction typically involves the addition of bromine (Br2) to 1,2-pentadiene under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the pentadiene, resulting in the formation of the bromo derivative .
Industrial Production Methods
Industrial production of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,2-Pentadiene, 1-bromo-4,4-dimethyl- undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the double bond. For example, it can react with hydrogen halides (HX) to form haloalkanes.
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic substitution reactions (S_N2 mechanism).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in electrophilic addition reactions to form haloalkanes.
Nucleophiles (e.g., OH-, CN-): Used in nucleophilic substitution reactions to replace the bromine atom.
Oxidizing Agents (e.g., KMnO4, CrO3): Used in oxidation reactions to form various oxidized products.
Reducing Agents (e.g., LiAlH4, NaBH4): Used in reduction reactions to form reduced products.
Major Products Formed
Haloalkanes: Formed through electrophilic addition of hydrogen halides.
Substituted Alkenes: Formed through nucleophilic substitution reactions.
Oxidized Products: Formed through oxidation reactions.
Reduced Products: Formed through reduction reactions.
Scientific Research Applications
1,2-Pentadiene, 1-bromo-4,4-dimethyl- has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Reactions Studies: Used as a model compound to study reaction mechanisms and kinetics
Mechanism of Action
The mechanism of action of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- involves its reactivity towards electrophiles and nucleophiles. The presence of the double bond and the bromine atom makes it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate .
Comparison with Similar Compounds
Similar Compounds
1,2-Pentadiene: A similar compound without the bromine and methyl groups.
1-Bromo-2-pentene: A similar compound with a bromine atom attached to the second carbon.
4,4-Dimethyl-1-pentene: A similar compound with two methyl groups attached to the fourth carbon
Uniqueness
1,2-Pentadiene, 1-bromo-4,4-dimethyl- is unique due to the combination of the bromine atom and the two methyl groups, which influence its reactivity and chemical properties. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis and research .
Properties
InChI |
InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDKVCJBHLHDOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C=CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143008 |
Source
|
Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100207-07-6 |
Source
|
Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100207076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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